molecular formula C19H21N5OS B2883768 VUAA1 CAS No. 525582-84-7

VUAA1

Cat. No.: B2883768
CAS No.: 525582-84-7
M. Wt: 367.47
InChI Key: UWCCKVJVOHTHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VUAA1: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an ethylphenyl group, a pyridinyl group, and a triazolyl group connected through a sulfanyl linkage to an acetamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VUAA1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods: Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridinyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-chlorophenyl)-2-[(4-chloro-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-bromophenyl)-2-[(4-bromo-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness: The uniqueness of VUAA1 lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl groups on both the phenyl and triazole rings can influence the compound’s lipophilicity, steric interactions, and overall reactivity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCCKVJVOHTHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029734
Record name N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525582-84-7
Record name VUAA1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VUAA1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.